molecular formula C17H12F3NO3S B1668644 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole CAS No. 340267-36-9

3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole

Cat. No. B1668644
M. Wt: 367.3 g/mol
InChI Key: KKBWWVXRKULXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329401B2

Procedure details

A mixture of 7 (5.4 mg, 0.013 mmol), anhydrous KF (1.1 mg, 0.019 mmol), Kryptofix® 222 (7.0 mg, 0.019 mmol) and dry MeCN (1.0 mL) was refluxed for 50 min. The reaction mixture was diluted with H2O (5 mL) and passed through a Waters Sep-Pak® C-18 cartridge (1 mL). The cartridge was washed with H2O (3×3 mL) and with MeCN (3 mL). The MeCN eluate was purified by semi-preparative HPLC (Phenomenex® HPLC column: aqua, 5μ, C-18, 10 mm×250 mm) with MeCN—H2O (3:1) containing 0.075% TFA (5 mL/min). The fractions at 22-25 min were combined and concentrated to yield 8 (2.3 mg, 50%) as a colorless solid. The 1H NMR spectrum was identical with those reported (Habeeb, A. G.; Rao, P. N. P.; Knaus, E. E. Drug Dev. Res. 2000, 51, 273-286).
Name
7
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
222
Quantity
7 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
50%

Identifiers

REACTION_CXSMILES
Br[C:2]([F:25])([F:24])[C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)[C:4]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[F-:26].[K+].CC#N>O>[CH3:17][S:14]([C:11]1[CH:12]=[CH:13][C:8]([C:5]2[C:4]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[C:3]([C:2]([F:25])([F:26])[F:24])[O:7][N:6]=2)=[CH:9][CH:10]=1)(=[O:16])=[O:15] |f:1.2|

Inputs

Step One
Name
7
Quantity
5.4 mg
Type
reactant
Smiles
BrC(C1=C(C(=NO1)C1=CC=C(C=C1)S(=O)(=O)C)C1=CC=CC=C1)(F)F
Name
Quantity
1.1 mg
Type
reactant
Smiles
[F-].[K+]
Name
222
Quantity
7 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 50 min
Duration
50 min
WASH
Type
WASH
Details
The cartridge was washed with H2O (3×3 mL) and with MeCN (3 mL)
CUSTOM
Type
CUSTOM
Details
The MeCN eluate was purified by semi-preparative HPLC (Phenomenex® HPLC column: aqua, 5μ, C-18, 10 mm×250 mm) with MeCN—H2O (3:1)
ADDITION
Type
ADDITION
Details
containing 0.075% TFA (5 mL/min)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
23.5 (± 1.5) min
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=NOC(=C1C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.